

# An In-depth Technical Guide to the Physical Characteristics of 1-Hexanol-d13

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## Compound of Interest

Compound Name: 1-Hexanol-d13

Cat. No.: B2462757

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **1-Hexanol-d13**. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key physical data, outlines general experimental protocols for their determination, and illustrates a typical workflow for the application of **1-Hexanol-d13** as an internal standard.

## Data Presentation: Physical and Chemical Properties

The physical properties of **1-Hexanol-d13** are summarized in the table below. These values are crucial for its application in various experimental settings, including as an internal standard in mass spectrometry-based analyses. For comparative purposes, the properties of non-deuterated 1-Hexanol are also included where available.

Property	1-Hexanol-d13	1-Hexanol (non-deuterated)
Molecular Formula	CD <sub>3</sub> (CD <sub>2</sub> ) <sub>5</sub> OH	C <sub>6</sub> H <sub>14</sub> O
Molecular Weight	115.25 g/mol [1]	102.177 g/mol [2]
Boiling Point	156.5 °C (lit.)[1]	157 °C[2]
Melting Point	-52 °C (lit.)[1]	-45 °C[2]
Density	0.918 g/mL at 25 °C[1]	0.82 g/cm <sup>3</sup> at 20 °C[2]
Refractive Index	n <sub>20/D</sub> 1.414 (lit.)[1]	n <sub>20/D</sub> 1.4178[2]
Isotopic Purity	≥98 atom % D[1]	Not Applicable
Assay	≥99% (CP)[1]	Not Applicable
Flash Point	59.00 °C - closed cup	59 °C (138 °F; 332 K)[2]
Solubility in Water	Slightly soluble	5.9 g/L (at 20 °C)[2]

## Experimental Protocols

While specific experimental protocols for the determination of the physical characteristics of **1-Hexanol-d13** are not extensively published, the methodologies employed are analogous to those used for its non-deuterated counterpart, 1-Hexanol. The key difference lies in the handling and consideration of the deuterated nature of the compound, particularly in spectroscopic and mass spectrometric analyses.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is the distillation method.[3]

Methodology:

- A small volume of **1-Hexanol-d13** is placed in a distillation flask with boiling chips.

- The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
- The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point.<sup>[3]</sup>

## Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a vibrating tube densimeter.<sup>[4]</sup>

Methodology (using a pycnometer):

- The mass of a clean, dry pycnometer is accurately measured.
- The pycnometer is filled with **1-Hexanol-d13**, ensuring no air bubbles are present.
- The mass of the filled pycnometer is measured.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.<sup>[3]</sup>

## Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property that can be used to identify and assess the purity of a compound. A refractometer is the standard instrument for this measurement.<sup>[5]</sup>

Methodology:

- A few drops of **1-Hexanol-d13** are placed on the prism of the refractometer.
- Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.
- The angle of refraction is measured by the instrument and converted to the refractive index.<sup>[6]</sup>

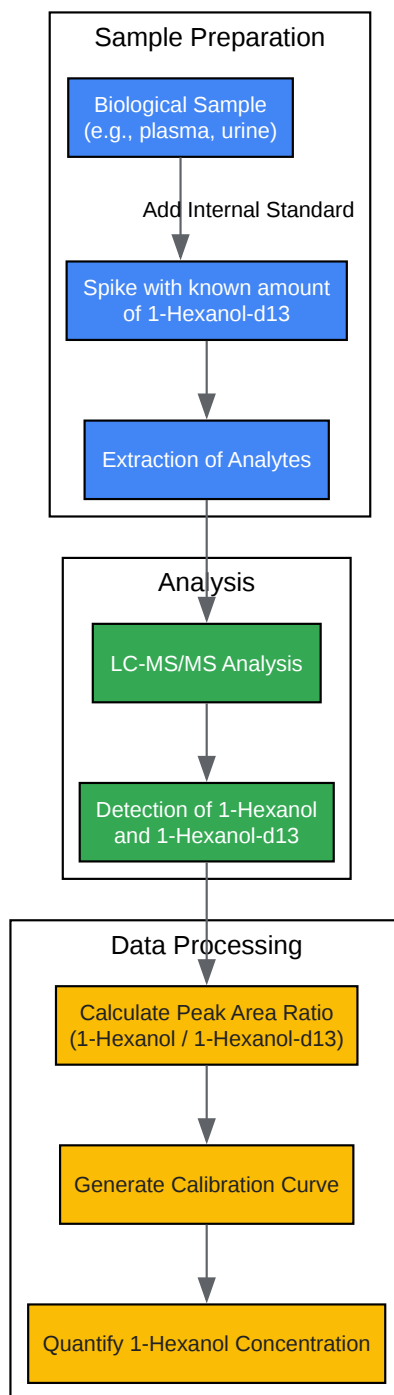
- The temperature must be controlled and recorded as the refractive index is temperature-dependent.[6]

## Signaling Pathways and Experimental Workflows

Currently, there is no scientific literature available that describes the involvement of **1-Hexanol-d13** in specific signaling pathways. Its primary application in research and drug development is as an internal standard for quantitative analysis. Deuterated compounds are ideal for this purpose because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry.[7]

Below is a diagram illustrating a typical experimental workflow for the use of **1-Hexanol-d13** as an internal standard in a quantitative analysis, such as measuring the concentration of 1-Hexanol in a biological sample.

## Workflow for 1-Hexanol-d13 as an Internal Standard

[Click to download full resolution via product page](#)Caption: Experimental workflow for using **1-Hexanol-d13** as an internal standard.

In this workflow, a known quantity of **1-Hexanol-d13** is added to a sample containing an unknown amount of 1-Hexanol. Both compounds are then extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal from 1-Hexanol to that of **1-Hexanol-d13** is used to accurately quantify the amount of 1-Hexanol in the original sample. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

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